molecular formula C23H31Cl2N3O B089489 Quinacrine hydrochloride CAS No. 130-42-7

Quinacrine hydrochloride

Cat. No.: B089489
CAS No.: 130-42-7
M. Wt: 436.4 g/mol
InChI Key: UKZANTJXIMWQCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Quinacrine Hydrochloride is synthesized through a multi-step process involving the reaction of acridine derivatives with various reagents. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove impurities and achieve the desired pharmaceutical grade .

Chemical Reactions Analysis

Types of Reactions: Quinacrine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

Scientific Research Applications

Quinacrine Hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Quinacrine Hydrochloride is part of the acridine family, which includes several similar compounds:

    Acridine Orange: Used as a cytochemical stain for DNA.

    Acriflavine: Employed as an antiseptic and in fluorescence microscopy.

    Aminacrine: Utilized as an antiseptic.

    Amsacrine: An anticancer agent.

    Ethacridine: Used as an antiseptic.

    Nitracrine: Investigated for its anticancer properties.

    Proflavine: Used as an antiseptic and in fluorescence microscopy.

    Tacrine: Used in the treatment of Alzheimer’s disease.

This compound is unique due to its broad range of applications, particularly its historical use as an antimalarial and its current research focus on anticancer properties .

Biological Activity

Quinacrine hydrochloride, originally developed as an antimalarial agent, has garnered attention for its diverse biological activities, including antiviral, anticancer, and immunomodulatory effects. This article explores the mechanisms of action, therapeutic applications, and relevant case studies that highlight the compound's multifaceted biological activity.

Quinacrine exerts its biological effects through several mechanisms:

  • DNA Intercalation : Quinacrine binds to DNA by intercalating between base pairs, which inhibits transcription and translation processes. This property is crucial for its antiparasitic activity against organisms such as Giardia and Leishmania .
  • Lysosomal Membrane Permeabilization : Recent studies indicate that quinacrine can induce lysosomal membrane permeabilization, contributing to apoptosis in cancer cells. This effect is particularly noted in ovarian cancer cell lines where quinacrine enhances the efficacy of TRAIL (TNF-related apoptosis-inducing ligand) .
  • Immunomodulation : Quinacrine has been shown to modulate immune responses by inhibiting phospholipase A2 and affecting the Th1/Th2 balance, making it useful in treating autoimmune diseases like systemic lupus erythematosus (SLE) .
  • Antiviral Activity : The compound demonstrates antiviral properties by raising the pH in acidic organelles, which diminishes viral enzymatic activity and inhibits viral replication. It has shown promise against viruses such as SARS-CoV-2 and Ebola .

Therapeutic Applications

Quinacrine has been utilized in various therapeutic contexts:

  • Antimalarial Use : Historically, quinacrine was used extensively during World War II for malaria prophylaxis and treatment . Although newer agents have replaced it in clinical use, its historical significance remains notable.
  • Treatment of Autoimmune Diseases : Quinacrine is effective in managing symptoms of lupus erythematosus. Clinical studies have reported significant improvements in skin lesions among patients treated with quinacrine .
  • Cancer Therapy : Research indicates that quinacrine may enhance the effectiveness of existing cancer therapies. For instance, when combined with TRAIL, it significantly induces apoptosis in resistant ovarian cancer cells .
  • Antiparasitic Agent : Quinacrine remains a viable option for treating giardiasis and other protozoal infections due to its strong activity against these pathogens .

Lupus Erythematosus Treatment

In a notable study by Francis Page in 1951, 18 patients with lupus erythematosus were treated with this compound at doses ranging from 100 to 300 mg per day. Fourteen patients exhibited good to excellent improvement in their skin lesions . Subsequent studies reinforced these findings, demonstrating that quinacrine could serve as a steroid-sparing agent for lupus patients.

Ovarian Cancer

A study focusing on ovarian cancer revealed that quinacrine significantly increased DR5 mRNA levels in cell lines, enhancing sensitivity to TRAIL-induced apoptosis. Mice bearing ovarian cancer xenografts treated with both quinacrine and TRAIL showed remarkable tumor reduction compared to controls .

Summary of Biological Activities

Activity TypeMechanism of ActionTherapeutic Use
AntimalarialDNA intercalationMalaria treatment
AntiparasiticInhibition of protozoal growthGiardiasis treatment
ImmunomodulatoryInhibition of phospholipase A2Systemic lupus erythematosus
AntiviralpH alteration in organellesPotential treatment for COVID-19
AnticancerInduction of apoptosis via lysosomal permeabilizationOvarian cancer therapy

Properties

IUPAC Name

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN3O.ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZANTJXIMWQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83-89-6 (Parent)
Record name RP 866
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40926553
Record name 4-[(6-Chloro-2-methoxyacridin-9(10H)-ylidene)amino]-N,N-diethylpentan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130-42-7, 69-05-6, 6151-30-0
Record name 1,4-Pentanediamine, N4-(6-chloro-2-methoxy-9-acridinyl)-N1,N1-diethyl-, hydrochloride (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinacrine dihydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Quinacrine hydrochloride
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Record name quinacrine
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Record name 4-[(6-Chloro-2-methoxyacridin-9(10H)-ylidene)amino]-N,N-diethylpentan-1-amine--hydrogen chloride (1/1)
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Record name Mepacrine hydrochloride
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Record name N4-(6-chloro-2-methoxyacridin-9-yl)-N1,N1-diethylpentane-1,4-diamine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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